5beta/6beta-Hydroxy Lurasidone

Beschreibung

Contextualization within the Metabolic Pathways of Lurasidone (B1662784)

Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. nih.govwikipedia.orgsci-hub.se This process involves several biotransformation pathways, including oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. wikipedia.orgeuropa.eumedscape.com The hydroxylation of the norbornane ring is a key step that leads to the formation of two active metabolites: ID-14283 and ID-14326. wikipedia.orgtandfonline.com 5beta/6beta-Hydroxy Lurasidone is a designation for a mixture of these hydroxylated diastereomers. sigmaaldrich.comlgcstandards.comcerilliant.com

The metabolic breakdown of lurasidone is extensive, with several dozen metabolites having been identified in total. wikipedia.org Besides the active hydroxylated metabolites, other significant products include the inactive N-dealkylation products ID-20219 and ID-11614, and a hydroxylated derivative of ID-20219 known as ID-20220. wikipedia.org In circulation, the parent drug lurasidone constitutes about 11% of the drug-related material in the blood, while its main active metabolite accounts for 4%. wikipedia.org

Overview of Academic Research Trajectories for the Chemical Compound

Research on this compound has primarily focused on its role as a metabolite of lurasidone. Studies have identified it as a significant product of lurasidone metabolism. wikipedia.orgeuropa.eu In fact, hydroxylurasidone is noted as the most abundant metabolite of lurasidone found in urine. cerilliant.comsigmaaldrich.com

Key research findings indicate that the two main hydroxylated metabolites that constitute this compound, the exo-hydroxy derivative ID-14283 and the endo-hydroxy derivative ID-14326, exhibit pharmacological activity. tandfonline.comnih.gov They have shown an affinity for D2 and 5-HT2A receptors that is comparable to the parent drug, lurasidone. tandfonline.comnih.gov Furthermore, in vitro studies have suggested that both ID-14283 and ID-14326 act as partial agonists at the human 5-HT1A receptor and as potent antagonists at the human D2L and 5-HT7 receptors. tandfonline.com This suggests that the hydroxylation at the 5 or 6 position of the norbornane structure has little impact on its neuropharmacological action. tandfonline.com

The synthesis of this compound is also a notable area of research, primarily for its use as a certified reference material in analytical and research applications such as clinical toxicology and pharmaceutical analysis. sigmaaldrich.comsigmaaldrich.comsimsonpharma.com

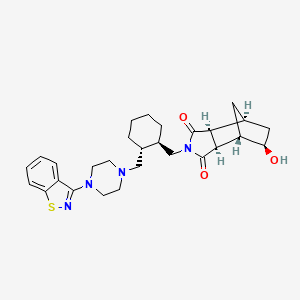

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNTCYRWHASTQ-IYPUAYAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@@H](C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotransformation and Metabolic Pathways of 5beta/6beta Hydroxy Lurasidone

Enzymatic Hydroxylation Mechanisms Leading to the Compound

The formation of 5β/6β-Hydroxy Lurasidone (B1662784) is a direct result of the hydroxylation of the norbornane (B1196662) ring of the parent lurasidone molecule. wikipedia.orgtga.gov.aunih.govnih.govd-nb.info This is one of the principal metabolic routes for lurasidone, alongside oxidative N-dealkylation and S-oxidation. wikipedia.orgtga.gov.aunih.govnih.gov

Cytochrome P450 Isoform Involvement in Lurasidone Hydroxylation (e.g., CYP3A4)

The biotransformation of lurasidone is extensively mediated by the cytochrome P450 (CYP) enzyme system. wikipedia.orgnih.govnih.gov Specifically, the CYP3A4 isoenzyme plays a pivotal role in its metabolism. wikipedia.orgtga.gov.aunih.govnih.govsci-hub.seresearchgate.net This has significant clinical implications, as strong inhibitors or inducers of CYP3A4 can markedly alter lurasidone's plasma concentrations. wikipedia.orgeuropa.eu For instance, co-administration with potent CYP3A4 inhibitors like ketoconazole (B1673606) can lead to a substantial increase in lurasidone exposure. wikipedia.org Conversely, strong inducers such as rifampicin (B610482) can significantly decrease its plasma levels. wikipedia.orgeuropa.eu

While CYP3A4 is the primary enzyme, in vitro studies suggest that lurasidone is not a significant substrate for other major CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1. tga.gov.aunih.goveuropa.eu This specificity reduces the likelihood of metabolic interactions with drugs metabolized by these other enzymes. nih.gov However, some in vitro research has indicated that lurasidone may act as a moderate inhibitor of CYP2C19 and CYP3A4. fda.gov

Stereochemical Aspects of Hydroxylation at the Norbornane Ring

The hydroxylation of lurasidone's norbornane ring results in the formation of two key active metabolites: ID-14283 and ID-14326. wikipedia.orgnih.govnih.gov These metabolites are stereoisomers, with the hydroxyl group positioned in either the exo (ID-14283) or endo (ID-14326) configuration on the norbornane skeleton. wikipedia.orgnih.gov In vitro functional activity studies have shown that this hydroxylation at the 5th or 6th position of the norbornane structure has minimal impact on the compound's neuropharmacological action. nih.gov Both ID-14283 and ID-14326 exhibit affinities for D2 and 5-HT2A receptors comparable to the parent drug, lurasidone. nih.gov Lurasidone itself is a single isomer and does not appear to convert to other enantiomers during its metabolism. tga.gov.au

Precursor-Product Relationships within the Lurasidone Metabolic Cascade

Lurasidone undergoes extensive metabolism, leading to a variety of products. wikipedia.org The primary metabolic pathways, in addition to norbornane ring hydroxylation, include oxidative N-dealkylation. wikipedia.orgtga.gov.aunih.govnih.gov This N-dealkylation process yields two major inactive metabolites: ID-20219 (a carboxylic acid) and ID-11614. wikipedia.orgdrugbank.com

The metabolic cascade can be summarized as follows:

Lurasidone is the parent compound.

It is metabolized via hydroxylation to form active metabolites ID-14283 (5-exo-hydroxy lurasidone) and ID-14326 (5-endo-hydroxy lurasidone). wikipedia.orgnih.gov

It is also metabolized via oxidative N-dealkylation to produce the major inactive metabolites ID-20219 and ID-11614 . wikipedia.orgdrugbank.com

Among the circulating substances, the parent drug lurasidone constitutes about 11%, while its main active metabolite (ID-14283) accounts for approximately 4%. wikipedia.org The inactive carboxylic acid metabolites, ID-20219 and ID-20220, are more abundant, making up 24% and 11% of the circulating metabolites, respectively. wikipedia.orgtga.gov.au

Characterization of Downstream Metabolic Products of 5β/6β-Hydroxy Lurasidone

A further downstream metabolite has been identified, which is a norbornane hydroxylated derivative of the inactive metabolite ID-20219, known as ID-20220. wikipedia.orgdrugbank.com This indicates that the hydroxylation of the norbornane ring can also occur on metabolites that have already undergone N-dealkylation. ID-20220, like its precursor ID-20219, is considered a major non-active metabolite. nih.govdrugbank.com

Preclinical Pharmacokinetic Investigations of 5beta/6beta Hydroxy Lurasidone

In Vitro Membrane Permeability and Absorption Studies

Specific in vitro membrane permeability and absorption studies on 5beta/6beta-Hydroxy Lurasidone (B1662784) are not extensively detailed in the available scientific literature. However, the parent compound, lurasidone, is characterized as a highly permeable drug. nih.gov The impact of hydroxylation on the permeability of a compound can vary, but it generally increases polarity, which might slightly decrease passive diffusion across membranes compared to the parent drug. Further studies are required to definitively characterize the membrane permeability of 5beta/6beta-Hydroxy Lurasidone.

Distribution Profile in Animal Models (e.g., tissue partitioning, plasma protein binding)

While specific tissue distribution studies for this compound have not been detailed, information on lurasidone and its active metabolites provides some context. Following administration in rats, lurasidone was found to be widely distributed into various tissues. sci-hub.se

The plasma protein binding of lurasidone is known to be high, at approximately 99%. drugbank.compsychopharmacologyinstitute.com Importantly, the two active metabolites of lurasidone also exhibit high plasma protein binding, in the range of 98.8% to 99.0%. evidence-based-psychiatric-care.org This suggests that this compound is also likely to be extensively bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. evidence-based-psychiatric-care.orgmdpi.com

Table 1: Plasma Protein Binding of Lurasidone and its Active Metabolites

| Compound | Plasma Protein Binding (%) |

|---|---|

| Lurasidone | ~99% |

Excretion Pathways in Preclinical Species (e.g., urine, feces)

Following administration of radiolabeled lurasidone in preclinical models, the majority of the radioactivity is recovered in the feces, with a smaller portion excreted in the urine. psychopharmacologyinstitute.comnih.gov Studies have shown that approximately 80% of the administered dose is recovered in the feces and about 9% in the urine. psychopharmacologyinstitute.comnih.gov This indicates that the primary route of elimination for lurasidone and its metabolites, including this compound, is through biliary excretion into the feces.

Table 2: Excretion of Lurasidone and its Metabolites

| Excretion Route | Percentage of Recovered Dose |

|---|---|

| Feces | ~80% |

In Vitro Metabolic Stability and Clearance Research (e.g., in liver microsomes, hepatocytes)

Transporter Interactions (e.g., P-glycoprotein, ABCG2) in Preclinical Models

In vitro studies have investigated the interaction of lurasidone with various drug transporters. Lurasidone has been identified as not being a substrate for P-glycoprotein (P-gp). sci-hub.se While lurasidone showed some potential for P-gp inhibition in transfected cell models, its clinical significance is considered to be low. sci-hub.se Information regarding the specific interaction of this compound with transporters like P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP/ABCG2) is not explicitly available. Given that metabolites can sometimes have different transporter affinities than the parent compound, dedicated studies are needed to determine the potential for this compound to be a substrate or inhibitor of these important efflux transporters.

Molecular and Cellular Pharmacodynamics of 5beta/6beta Hydroxy Lurasidone

Receptor Binding Affinity and Selectivity Profiling

The active metabolites of lurasidone (B1662784), ID-14283 and ID-14326, exhibit a receptor binding profile that is quantitatively similar to lurasidone, suggesting that hydroxylation at the 5 or 6 position of the norbornane (B1196662) skeleton has little impact on its neuropharmacological action. nih.gov The mechanism of action for the active metabolite ID-14283 is considered similar to that of lurasidone. mpa.se Both the parent drug and these active metabolites contribute to the pharmacodynamic effect at dopaminergic and serotonergic receptors. europa.eumpa.se

Exploration of Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)

The serotonergic system is a key target for 5β/6β-Hydroxy Lurasidone, which displays a complex interaction profile.

5-HT2A Receptors: The metabolites show a high affinity for 5-HT2A receptors, similar to lurasidone. nih.govnih.govfda.gov The binding affinities (Ki) of lurasidone, ID-14283, and ID-14326 for the human 5-HT2A receptor were determined to be 0.357 nM, 0.375 nM, and 0.337 nM, respectively, indicating potent antagonism. fda.gov

5-HT7 Receptors: Both lurasidone and its active metabolites exhibit high-affinity antagonism at 5-HT7 receptors. nih.govnih.govfda.gov This interaction is believed to contribute to the pro-cognitive and mood-stabilizing effects of the drug. nih.gov

5-HT1A Receptors: 5β/6β-Hydroxy Lurasidone, like its parent compound, acts as a partial agonist at 5-HT1A receptors. nih.gov Both ID-14283 and ID-14326 were found to have high affinity for this receptor subtype. nih.govnih.gov Functional studies measuring [35S]-GTPγS binding confirmed that these metabolites are partial agonists at the human 5-HT1A receptor. fda.govtga.gov.au

Assessment of Adrenergic and Histaminergic Receptor Interactions

Consistent with the profile of the parent drug, 5β/6β-Hydroxy Lurasidone has a low affinity for histaminergic H1 and muscarinic M1 receptors, which is thought to contribute to a lower incidence of side effects like sedation and weight gain. evidence-based-psychiatric-care.org Lurasidone itself has moderate affinity for α2C-adrenergic receptors and weak affinity for α1 and α2A-adrenergic receptors. nih.govevidence-based-psychiatric-care.org The binding affinities for the active metabolites ID-14283 and ID-14326 are reported to be similar to those of lurasidone. sci-hub.se

Interactive Table: Receptor Binding Affinities (Ki, nM) of Lurasidone and its Active Metabolites

| Receptor | Lurasidone | ID-14283 (exo-hydroxy) | ID-14326 (endo-hydroxy) |

|---|---|---|---|

| Dopamine (B1211576) D2 | 0.994 fda.gov | ~ comparable to Lurasidone nih.govnih.gov | ~ comparable to Lurasidone nih.govnih.gov |

| Serotonin (B10506) 5-HT1A | 6.38 mpa.se | High, similar to Lurasidone nih.gov | High, similar to Lurasidone nih.gov |

| Serotonin 5-HT2A | 0.47 fda.gov | 0.375 fda.gov | 0.337 fda.gov |

| Serotonin 5-HT7 | 0.495 fda.gov | High, similar to Lurasidone nih.gov | High, similar to Lurasidone nih.gov |

| Adrenergic α2C | 10.8 mpa.se | Similar to Lurasidone sci-hub.se | Similar to Lurasidone sci-hub.se |

| Histamine H1 | > 1,000 evidence-based-psychiatric-care.org | Negligible evidence-based-psychiatric-care.org | Negligible evidence-based-psychiatric-care.org |

| Muscarinic M1 | > 1,000 evidence-based-psychiatric-care.org | Negligible evidence-based-psychiatric-care.org | Negligible evidence-based-psychiatric-care.org |

Enzyme Inhibition or Modulation Studies by the Metabolite

Lurasidone and its active metabolite ID-14283 are primarily metabolized by the CYP3A4 enzyme. europa.eumpa.se In vitro studies using human liver microsomes have investigated the potential for lurasidone and its metabolites to inhibit CYP enzymes. The results indicate that both lurasidone and its active metabolite ID-14283 are considered weak to moderate competitive inhibitors of CYP3A4 activity, with IC50 values greater than 5 µM. fda.gov This concentration is significantly higher than the expected therapeutic plasma concentrations, suggesting a low potential for clinically significant drug-drug interactions via inhibition of this pathway by the metabolite. fda.gov Chronic treatment with lurasidone in animal models has been shown to affect the expression and activity of other CYP enzymes, such as CYP2B, CYP2C11, and CYP3A, in the liver. nih.gov However, specific studies focusing solely on the enzyme inhibition or modulation profile of the 5β/6β-Hydroxy Lurasidone metabolite are limited.

Intracellular Signaling Pathway Investigations (e.g., cAMP modulation)

The pharmacological activity of 5β/6β-Hydroxy Lurasidone at various G-protein coupled receptors translates into modulation of intracellular signaling cascades. As potent antagonists of the 5-HT7 receptor, which is coupled to Gs proteins, both the metabolite and parent drug are understood to influence the adenylyl cyclase pathway and subsequent cyclic AMP (cAMP) levels. tga.gov.auevidence-based-psychiatric-care.org

In vitro functional assays have demonstrated that lurasidone, ID-14283, and ID-14326 are all antagonists at the human 5-HT7 receptor, a receptor known to stimulate intracellular cAMP accumulation. fda.govtga.gov.au Their antagonism at this receptor would be expected to block 5-HT-stimulated cAMP production. Furthermore, their antagonism at D2 receptors, which are Gi/o coupled, and partial agonism at 5-HT1A receptors, which are also Gi/o coupled, further contribute to a complex regulation of the cAMP pathway and downstream effectors. fda.gov

Functional Activity in Cell-Based Assays

Cell-based functional assays have been crucial in elucidating the specific actions of 5β/6β-Hydroxy Lurasidone at its target receptors, confirming that its activity profile mirrors that of the parent drug.

Dopamine D2 Receptors: In Chinese hamster ovary (CHO) cells stably expressing the human D2L receptor, both ID-14283 and ID-14326, like lurasidone, demonstrated potent antagonist activity. They did not stimulate [35S]-GTPγS binding on their own but effectively inhibited dopamine-induced stimulation, confirming their antagonist properties at this receptor. fda.gov

Serotonin 5-HT1A Receptors: Using CHO cells expressing the human 5-HT1A receptor, studies showed that ID-14283 and ID-14326 increased [35S]-GTPγS binding in a concentration-dependent manner. fda.gov However, their maximum effect was only a fraction (31% and 51%, respectively) of the response induced by serotonin, confirming their role as partial agonists. fda.govtga.gov.au

Serotonin 5-HT7 Receptors: In cell lines expressing the human 5-HT7 receptor, the metabolites were shown to be antagonists in a cAMP assay, further defining their functional activity profile. tga.gov.au

Comparative Pharmacodynamic Analysis with Lurasidone and Other Metabolites (e.g., ID-14283, ID-14326)

Receptor Binding Affinity

In vitro studies have demonstrated that both lurasidone and its active metabolites, ID-14283 and ID-14326, exhibit a high affinity for a range of dopamine and serotonin receptors, which are key targets in the treatment of psychotic and mood disorders. fda.gov The binding affinities of these compounds for human dopamine D2L and various serotonin (5-HT) receptors are remarkably similar, suggesting that hydroxylation at the 5 or 6 position of the norbornane skeleton of lurasidone has minimal impact on its receptor binding profile. nih.gov

Lurasidone, along with ID-14283 and ID-14326, demonstrates high affinity for the dopamine D2L receptor, with Ki values of 0.99 nM, 1.21 nM, and 1.62 nM, respectively. fda.gov A similar pattern of high affinity is observed for the human 5-HT2A receptor, with Ki values of 0.357 nM for lurasidone, 0.375 nM for ID-14283, and 0.337 nM for ID-14326. fda.gov Furthermore, all three compounds show high affinity for the 5-HT7 receptor. fda.gov For the 5-HT1A receptor, lurasidone and its active metabolites also display comparable high binding affinities. fda.gov

In contrast, two major human metabolites, ID-20219 and ID-20220, show negligible affinity for these key receptors, with IC50 values greater than 1000 nM, indicating their lack of significant direct contribution to the primary pharmacodynamic effects of lurasidone. fda.govdovepress.com

Below is a data table summarizing the comparative receptor binding affinities.

| Compound | Dopamine D2L (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) |

| Lurasidone | 0.99 - 1.62 | 0.357 - 2.03 | 6.38 - 6.75 | 0.495 - 2.10 |

| ID-14283 (exo-hydroxy) | 1.21 | 0.375 - 1.73 | ~6.8 | ~0.5 |

| ID-14326 (endo-hydroxy) | 1.62 | 0.337 - 2.16 | ~6.8 | ~0.5 |

| ID-20219 | >1000 | >1000 | >1000 | >1000 |

| ID-20220 | >1000 | >1000 | >1000 | >1000 |

| Data sourced from FDA Pharmacology Reviews and related publications. nih.govfda.gov |

Functional Activity

In vitro functional assays have been conducted to elucidate the activity of lurasidone and its metabolites at these key receptors. These studies reveal that lurasidone, ID-14283, and ID-14326 share a similar functional profile. They act as potent antagonists at the human dopamine D2L and serotonin 5-HT7 receptors. nih.govfda.gov This antagonism is a cornerstone of the antipsychotic efficacy of lurasidone.

The following table provides a summary of the functional activities of lurasidone and its active metabolites.

| Compound | Functional Activity at Dopamine D2L | Functional Activity at 5-HT7 | Functional Activity at 5-HT1A |

| Lurasidone | Antagonist | Antagonist | Partial Agonist |

| ID-14283 (exo-hydroxy) | Potent Antagonist | Potent Antagonist | Partial Agonist |

| ID-14326 (endo-hydroxy) | Potent Antagonist | Potent Antagonist | Partial Agonist |

| Based on in vitro functional activity studies. nih.govfda.gov |

Advanced Analytical and Bioanalytical Methodologies for Research on 5beta/6beta Hydroxy Lurasidone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of 5beta/6beta-Hydroxy Lurasidone (B1662784) in complex biological samples. These techniques allow for the effective separation of the metabolite from the parent drug and other related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technique for the sensitive and selective quantification of 5beta/6beta-Hydroxy Lurasidone. nih.govresearchgate.netnih.govnih.gov This method is widely applied in pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.gov

Several validated LC-MS/MS methods have been developed for the determination of lurasidone and its metabolites in various biological matrices, including human plasma and urine. nih.govchromatographyonline.comscispace.com For instance, a method for quantifying lurasidone and its active metabolite, ID-14283, in human plasma utilized a C18 column with a mobile phase of 5 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and acetonitrile (B52724) (15:85, v/v). nih.gov Another approach for rat plasma, bile, and urine employed a Gemini C6-Phenyl column with a mobile phase of acetonitrile and 0.1% formic acid (80:20, v/v). scispace.com These methods often involve liquid-liquid extraction or solid-phase extraction for sample cleanup prior to analysis. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography has also been instrumental in identifying and determining the relative abundance of lurasidone metabolites in urine. chromatographyonline.comspectroscopyonline.com This untargeted approach has revealed that hydroxylurasidone is a prevalent metabolite in urine. sigmaaldrich.comchromatographyonline.comspectroscopyonline.com

| Analyte(s) | Matrix | Chromatographic Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Lurasidone, ID-14283 | Human Plasma | C18 | 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v) | MS/MS | nih.gov |

| Lurasidone | Rat Plasma, Bile, Urine | Gemini C6-Phenyl | Acetonitrile and 0.1% formic acid (80:20, v/v) | MS | scispace.com |

| Lurasidone and metabolites | Urine | Not specified | Not specified | HRMS | chromatographyonline.comspectroscopyonline.com |

| Lurasidone | Rat Dried Blood Spots | C18, Phenomenex | Methanol, acetonitrile, and water (70:10:20 v/v/v) with 0.1% heptafluorobutyric acid | MS/MS | tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While LC-MS/MS is more commonly used, gas chromatography-mass spectrometry (GC-MS) can also be a suitable technique for the analysis of lurasidone and its metabolites, including this compound. sigmaaldrich.comsigmaaldrich.comcerilliant.com However, due to the lower volatility and thermal stability of these compounds, derivatization is often required to improve their chromatographic properties. GC-MS methods may be employed in forensic analysis and clinical toxicology. sigmaaldrich.comsigmaaldrich.com The selection between LC-MS/MS and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the biological matrix. lcms.cz

Spectroscopic Characterization in Research Settings for Structural Elucidation (e.g., NMR, high-resolution MS)

The definitive structural elucidation of this compound and other novel metabolites or degradation products relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. spectroscopyonline.comnih.gov Further structural details are obtained through tandem mass spectrometry (MS/MS) experiments, which provide information about the fragmentation patterns of the molecule. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure determination. nih.govresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H NMR, 13C NMR, and DEPT, are used to establish the connectivity of atoms within the molecule. researchgate.net The combination of HRMS and NMR data allows for the complete and confident characterization of the chemical structure of metabolites like this compound. nih.govnih.govresearchgate.net

Radiochemical Labeling and Tracing Methodologies for Metabolic Studies

Radiolabeling studies are fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) of lurasidone. In these studies, a radioactive isotope, such as Carbon-14 ([14C]), is incorporated into the lurasidone molecule. Following administration of [14C]lurasidone to preclinical species, the radioactivity can be traced and measured in various biological samples, including plasma, urine, and feces.

Metabolite profiling using techniques like liquid chromatography with radioactivity monitoring and mass spectrometry (LC-MS) allows for the identification and quantification of various metabolites, including hydroxylated derivatives. tga.gov.aufda.gov These studies have shown that lurasidone is extensively metabolized, with major biotransformation pathways including oxidative N-dealkylation and hydroxylation of the norbornane (B1196662) ring. fda.gov

Sample Preparation Strategies for Biological Matrices in Preclinical Research (e.g., extraction, cleanup)

Effective sample preparation is a critical step to ensure accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates. researchgate.net The primary goals of sample preparation are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For lurasidone and its metabolites, a solvent like tert-butyl methyl ether has been used to extract the compounds from plasma. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interfering components are washed away. This technique offers high recovery and clean extracts. mdpi.com Different SPE cartridges, such as Oasis HLB, can be used depending on the properties of the analyte and the matrix.

Protein Precipitation (PPT): This is a simpler and faster method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov The supernatant containing the analyte is then analyzed.

"Dilute and Shoot": For some applications, particularly with urine samples, a simple dilution of the sample followed by direct injection into the LC-MS/MS system can be sufficient. researchgate.net This approach is high-throughput but may be more susceptible to matrix effects. researchgate.net

The choice of sample preparation method depends on factors such as the nature of the biological matrix, the required sensitivity of the assay, and the analytical technique being used. mdpi.com

| Technique | Matrix | Key Steps | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Plasma | Extraction with an organic solvent (e.g., tert-butyl methyl ether). | Good cleanup, removes phospholipids. | Can be labor-intensive, uses organic solvents. | nih.govresearchgate.net |

| Solid-Phase Extraction (SPE) | Blood, Serum, Plasma, Urine | Conditioning, loading, washing, and eluting from a sorbent cartridge. | High recovery, very clean extracts, can be automated. | Can be more expensive, method development can be complex. | mdpi.com |

| Protein Precipitation (PPT) | Plasma | Addition of a solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast. | Less effective at removing other matrix components. | nih.gov |

| Dilute and Shoot | Urine | Simple dilution of the sample before injection. | Very fast, minimal sample handling. | Prone to matrix effects, may have lower sensitivity. | researchgate.net |

Synthetic Routes and Chemical Derivatization of 5beta/6beta Hydroxy Lurasidone for Research Purposes

Methods for Preparing Reference Standards and Analogs

The availability of pure reference standards for 5β/6β-Hydroxy Lurasidone (B1662784) is a prerequisite for its quantification in biological matrices and for conducting pharmacological studies. While detailed synthetic procedures for 5β/6β-Hydroxy Lurasidone are not extensively published in peer-reviewed literature, the general approach involves the synthesis of Lurasidone followed by a hydroxylation step that mimics its metabolism.

Metabolically, Lurasidone is transformed into its hydroxylated metabolites primarily by the cytochrome P450 enzyme CYP3A4, which hydroxylates the norbornane (B1196662) ring psychopharmacologyinstitute.comnih.gov. This biological process can be mimicked in a laboratory setting through several approaches to produce reference standards. One common method is biotransformation , where Lurasidone is incubated with liver microsomes or recombinant CYP3A4 enzymes to produce the hydroxylated metabolite. The resulting mixture is then subjected to chromatographic purification to isolate 5β/6β-Hydroxy Lurasidone.

Alternatively, chemical synthesis can be employed. This would likely involve a multi-step synthesis of a suitable Lurasidone precursor with a protected hydroxyl group on the norbornane ring, followed by deprotection and subsequent elaboration to the final compound. Given the complexity of the Lurasidone molecule, this approach requires careful consideration of protecting group strategies and reaction conditions to avoid unwanted side reactions.

Commercial suppliers provide certified reference materials of 5β/6β-Hydroxy Lurasidone, often as a mixture of diastereomers, which are crucial for analytical and forensic applications. These standards are typically available in methanol solutions.

Table 1: Commercially Available 5β/6β-Hydroxy Lurasidone Reference Standards

| Compound Name | Form | Supplier Examples |

| 5β/6β-Hydroxy Lurasidone (Mixture of Diastereomers) | Solution in Methanol | Cerilliant, Sigma-Aldrich |

| 5β/6β-Hydroxy Lurasidone-d8 Hydrochloride (Mixture of Diastereomers) | Solution | LGC Standards |

Regioselective and Stereoselective Hydroxylation Strategies in Synthesis

Achieving regioselective and stereoselective hydroxylation of the norbornane moiety in Lurasidone is a significant synthetic challenge. The 5β and 6β positions are specific sites of metabolic attack, and replicating this selectivity chemically requires sophisticated synthetic strategies.

Directed Hydroxylation: One potential strategy involves the use of a directing group attached to the Lurasidone scaffold that positions a reactive oxidant, such as a metal catalyst, in proximity to the desired C-H bonds on the norbornane ring. This approach can facilitate site-selective oxidation.

Biocatalysis: A more direct and often more selective method is the use of biocatalysis. Whole-cell biotransformation using microorganisms known to express specific hydroxylating enzymes, or the use of isolated enzymes like specific cytochrome P450 isoforms, can provide a high degree of regio- and stereoselectivity, closely mimicking the metabolic pathway nih.govnih.gov. The choice of the biocatalyst is critical to achieving the desired 5β/6β hydroxylation pattern.

Chemical Synthesis from Functionalized Precursors: A de novo chemical synthesis could start from a pre-hydroxylated norbornane derivative. This would involve the synthesis of a bicyclo[2.2.1]heptane synthon with a hydroxyl group at the 5- or 6-position, which would then be incorporated into the Lurasidone framework. This approach offers precise control over stereochemistry but is likely to be a lengthy and complex synthetic sequence.

Preparation of Labeled Analogs for Metabolic Tracing Studies

Isotopically labeled analogs of 5β/6β-Hydroxy Lurasidone are invaluable tools for metabolic tracing studies, allowing researchers to follow the fate of the metabolite in biological systems.

Deuterium Labeling: Deuterium-labeled (D-labeled) analogs, such as 5β/6β-Hydroxy Lurasidone-d8, are commercially available as reference standards. The synthesis of such compounds typically involves the use of deuterated starting materials in the synthesis of the Lurasidone precursor. For instance, a deuterated version of the piperazine ring can be incorporated.

Carbon-14 and Tritium Labeling: For more sensitive detection in metabolic studies, radiolabeled analogs incorporating carbon-14 (¹⁴C) or tritium (³H) are often used. A single dose of [¹⁴C]-labeled Lurasidone has been used in excretion studies psychopharmacologyinstitute.com. The synthesis of ¹⁴C-labeled 5β/6β-Hydroxy Lurasidone would likely involve the introduction of a ¹⁴C atom at a late stage in the synthesis of Lurasidone, for instance, in the N-methyl group of the piperazine ring, followed by hydroxylation. Tritium labeling can often be achieved by catalytic tritium exchange on the parent molecule or a suitable precursor.

The general workflow for preparing labeled analogs for metabolic studies is outlined below:

Table 2: General Strategy for Preparing Labeled 5β/6β-Hydroxy Lurasidone

| Labeling Strategy | Approach | Application |

| Stable Isotope Labeling (e.g., ²H, ¹³C, ¹⁵N) | Incorporation of labeled building blocks during chemical synthesis. | Mass spectrometry-based quantification and metabolic flux analysis. |

| Radioisotope Labeling (e.g., ¹⁴C, ³H) | Late-stage introduction of the radioisotope into the Lurasidone scaffold, followed by hydroxylation. | Highly sensitive tracing in vivo and in vitro, autoradiography. |

In Vitro and Ex Vivo Mechanistic Studies of 5beta/6beta Hydroxy Lurasidone

Hepatocyte and Microsomal Incubation Studies for Metabolism Elucidation

In vitro systems using human liver components are fundamental for characterizing drug metabolism. researchgate.netdls.com For lurasidone (B1662784), studies utilizing human liver microsomes have been pivotal in identifying the metabolic pathways leading to its various derivatives, including hydroxylated forms like 5-beta/6-beta-Hydroxy Lurasidone. nih.govd-nb.infonih.gov

Lurasidone's metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme responsible for its biotransformation. nih.govnih.govpsychopharmacologyinstitute.comnih.gov Major metabolic pathways include oxidative N-dealkylation, S-oxidation, and hydroxylation of the norbornane (B1196662) ring. nih.govpsychopharmacologyinstitute.com The formation of 5-beta/6-beta-Hydroxy Lurasidone occurs through this hydroxylation of the norbornane ring structure. nih.govpsychopharmacologyinstitute.com

Incubation studies with human liver microsomes confirm that CYP3A4 is the key catalyst in this process. nih.govmdpi.com These experimental models are essential for identifying which CYP enzymes are involved in a drug's metabolism and are widely used in pharmaceutical research to screen new chemical entities for metabolic stability. dls.com Such studies have established that lurasidone is metabolized into two active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220. d-nb.infonih.govpsychopharmacologyinstitute.commdpi.com The hydroxylated derivatives fall within this metabolic profile.

While human liver microsomes are enriched in metabolic enzymes, primary human hepatocytes are considered the gold standard in vitro model because they retain the full complement of drug-metabolizing enzymes and pathways present in an intact liver cell. dls.com Studies in rat liver microsomes have also shown that lurasidone is unstable, indicating rapid metabolism, which aligns with the findings in human-derived systems. nih.gov

| In Vitro System | Primary Use in Lurasidone Research | Key Findings |

|---|---|---|

| Human Liver Microsomes (HLM) | Identifying primary metabolic pathways and specific CYP enzymes involved. researchgate.netnih.govnih.gov | Confirmed CYP3A4 as the major enzyme in lurasidone metabolism, including hydroxylation. nih.govnih.govpsychopharmacologyinstitute.com |

| Primary Human Hepatocytes | Considered the gold standard for modeling in vivo metabolic processes, offering a more complete enzymatic profile. dls.com | Used to confirm and elaborate on findings from microsomal studies. nih.gov |

| cDNA-expressed CYP enzymes (Supersomes) | Isolating the activity of a single CYP enzyme to confirm its specific role in metabolism and inhibition. nih.govnih.gov | Used alongside HLM to determine kinetic parameters (Ki) of enzyme inhibition by the parent drug, lurasidone. nih.govnih.gov |

Tissue Slice and Cell Culture Model Investigations for Cellular Effects

The use of more complex ex vivo models, such as precision-cut tissue slices, allows for the study of metabolic processes within the integral structure of the tissue, preserving cell-cell interactions and the extracellular matrix. While these models are valuable in biomedical research, publicly available scientific literature does not currently detail specific studies using tissue slice or cell culture models to investigate the direct cellular effects of 5-beta/6-beta-Hydroxy Lurasidone. Research has predominantly focused on characterizing its formation via simpler in vitro systems like microsomes and hepatocytes.

Isolated Organ Perfusion Studies for Pharmacokinetic Research

Isolated organ perfusion is another advanced ex vivo technique used to study the pharmacokinetics of a drug in a specific organ, such as the liver, under controlled conditions. This method can provide detailed information on organ-specific clearance and metabolism. However, similar to tissue slice models, there is a lack of specific published research utilizing isolated organ perfusion to investigate the pharmacokinetics of 5-beta/6-beta-Hydroxy Lurasidone. The parent drug, lurasidone, has been studied in vivo, where it was found to be widely distributed across various tissues. nih.govsci-hub.se

Enzyme Kinetic and Inhibition Studies Related to its Formation or Activity

Enzyme kinetic studies are crucial for understanding the potential for drug-drug interactions. The formation of 5-beta/6-beta-Hydroxy Lurasidone is intrinsically linked to the activity of CYP3A4. Therefore, the kinetics of lurasidone's interaction with CYP3A4 and other enzymes are highly relevant.

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes (supersomes) have shown that the parent drug, lurasidone, acts as an inhibitor of several CYP enzymes. nih.govnih.gov Lurasidone moderately inhibits CYP1A2, CYP2C9, and CYP2C19 through a mixed mechanism, and CYP3A4 via a competitive mechanism. nih.govnih.govresearchgate.net Its inhibitory effect on CYP2D6 is considered weak and competitive. nih.govnih.gov The inhibition of CYP3A4 is particularly noteworthy, as lurasidone is also a substrate for this enzyme, suggesting the potential for auto-inhibition of its own metabolism. mdpi.com

The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a more potent inhibitor. The Ki values for lurasidone's inhibition of various CYP enzymes have been determined in multiple studies. nih.govnih.govresearchgate.net

| CYP Enzyme | Inhibition Mechanism | Ki Value in Human Liver Microsomes (μM) | Ki Value in Supersomes (μM) | Reference |

|---|---|---|---|---|

| CYP1A2 | Mixed | 12.6 | 15.5 | nih.govnih.gov |

| CYP2C9 | Mixed | 18 | 3.5 | nih.govnih.gov |

| CYP2C19 | Mixed | 18 | 18.4 | nih.govnih.gov |

| CYP2D6 | Competitive | 37.5 | 85 | nih.govnih.gov |

| CYP3A4 | Competitive | 29.4 | 9.1 | nih.govnih.gov |

While extensive data exists on the inhibitory effects of the parent drug lurasidone, there is currently no readily available information in the scientific literature regarding the specific enzyme inhibitory or inductive activity of the 5-beta/6-beta-Hydroxy Lurasidone metabolite itself. Research has primarily focused on the parent compound's interactions, which govern the rate of metabolite formation. nih.gov

Computational and Theoretical Investigations of 5beta/6beta Hydroxy Lurasidone

Molecular Docking and Binding Site Analysis for Potential Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions of drug metabolites with biological targets.

While specific molecular docking studies exclusively on 5beta/6beta-Hydroxy Lurasidone (B1662784) are not extensively detailed in the public domain, studies on the parent compound, Lurasidone, provide a foundational understanding. Lurasidone exhibits high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and acts as a partial agonist at 5-HT1A receptors. nih.goveuropa.eudovepress.com It also shows moderate affinity for α2C-adrenergic receptors. drugbank.com

Research on Lurasidone's metabolites, ID-14283 (an exo-hydroxy derivative) and ID-14326 (an endo-hydroxy derivative), which are closely related to the 5beta/6beta-hydroxy forms, reveals that they retain significant affinity for D2 and 5-HT2A receptors, comparable to Lurasidone itself. nih.gov Furthermore, these metabolites also display high affinity for 5-HT1A and 5-HT7 receptors. nih.gov In vitro functional assays have characterized both ID-14283 and ID-14326 as potent antagonists of human D2 and 5-HT7 receptors and partial agonists of the human 5-HT1A receptor. nih.gov This suggests that hydroxylation at the 5 or 6 position of the norbornane (B1196662) skeleton has a limited impact on the core neuropharmacological actions of the molecule. nih.gov

Molecular docking simulations of Lurasidone with targets like the viral nucleoprotein of the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) have identified key interacting residues, such as Tyr 30 and His 202, through hydrogen bonds and hydrophobic interactions. frontiersin.org Similar interactions would likely be observed for its hydroxylated metabolites, with the hydroxyl group potentially forming additional hydrogen bonds, thereby influencing the binding affinity and orientation within the binding site.

A study on the interaction of Lurasidone with human serum albumin (HSA) using molecular docking and spectroscopic methods revealed that Lurasidone primarily binds to site I (subdomain IIA) of HSA. nih.govmdpi.com This binding is driven by hydrophobic interactions and results in conformational changes in the protein. nih.govmdpi.com It is plausible that 5beta/6beta-Hydroxy Lurasidone would also bind to HSA, with the hydroxyl group potentially altering the binding thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Activity or Inactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of metabolites and understanding the structural features that govern their interactions with biological targets.

The primary enzyme responsible for Lurasidone metabolism is CYP3A4. researchgate.net QSAR models have been developed to identify substrates and inhibitors of CYP3A4, which is crucial for predicting drug-drug interactions. researchgate.net Given that this compound is a product of CYP3A4-mediated metabolism, its potential to inhibit or further be metabolized by this enzyme could be assessed using such models.

The development of robust QSAR models requires a curated dataset of compounds with known activities. researchgate.net These models often employ various molecular descriptors and machine learning algorithms to establish a predictive relationship. researchgate.net For this compound, a comparative QSAR analysis with Lurasidone and other metabolites could help in predicting its relative potency at various receptors and its potential for off-target effects.

In Silico ADMET Prediction (Mechanistic Aspects, excluding human data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an essential tool in drug discovery and development for assessing the pharmacokinetic and safety profiles of compounds. researchgate.netresearchgate.net

Absorption, Distribution, Metabolism, Excretion (ADME)

Absorption: Lurasidone itself has a reported oral bioavailability of 9-19%. wikipedia.org In silico models can predict the oral absorption of this compound based on its physicochemical properties. The introduction of a hydroxyl group generally increases polarity, which might slightly decrease passive diffusion across the intestinal membrane but could also influence interactions with transporters.

Distribution: Lurasidone is highly protein-bound (~99%) to serum albumin and alpha-1-glycoprotein. tga.gov.aumdpi.com The binding of this compound to plasma proteins can be predicted using in silico methods. The added hydroxyl group might slightly alter the binding affinity.

Metabolism: Lurasidone is extensively metabolized by CYP3A4. spectroscopyonline.comtga.gov.au Predictive models can identify potential sites of metabolism on the this compound molecule, suggesting whether it is a substrate for further metabolism. Given its formation by CYP3A4, it is also a candidate for further metabolic transformations by the same or other CYP enzymes.

Excretion: Lurasidone and its metabolites are primarily excreted through feces (about 80%) and to a lesser extent in urine (about 9%). tga.gov.au In silico models can estimate the likely routes and rates of excretion for this compound based on its physicochemical properties.

Toxicity (T)

In silico toxicity prediction tools can assess the potential for various toxicities, such as cardiotoxicity (e.g., hERG inhibition), genotoxicity, and hepatotoxicity. While Lurasidone has a relatively low propensity for causing significant QT interval changes, it is important to evaluate its metabolites. wikipedia.org Predictive models can screen this compound for potential liabilities, guiding further experimental testing.

| Property | Predicted In Silico Profile for this compound |

| Molecular Weight | 508.68 g/mol sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C28H36N4O3S sigmaaldrich.comsigmaaldrich.com |

| LogP (Predicted) | Likely lower than Lurasidone due to the hydroxyl group |

| Aqueous Solubility (Predicted) | Likely higher than Lurasidone |

| Plasma Protein Binding (Predicted) | High, potentially slightly lower than Lurasidone |

| CYP450 Inhibition (Predicted) | Potential for interaction with CYP3A4 |

| hERG Inhibition (Predicted) | Requires specific modeling, but likely low based on parent drug profile |

| Genotoxicity (Predicted) | Requires specific modeling |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods used to study the flexibility and dynamic behavior of molecules over time. These techniques provide insights into the three-dimensional structure and intermolecular interactions that are not apparent from static models.

For this compound, conformational analysis would reveal the preferred spatial arrangements of the molecule, particularly the orientation of the hydroxyl group on the norbornane ring. This is crucial as the stereochemistry of the hydroxyl group (5-beta vs. 6-beta) can significantly influence how the molecule fits into a receptor's binding pocket.

MD simulations can be used to study the dynamic interactions of this compound with its biological targets, such as dopamine and serotonin receptors. A study on Lurasidone's binding to cyclophilin D (CypD) using MD simulations showed stable accommodation within the enzyme's binding site. nih.gov The benzisothiazole moiety of Lurasidone was observed to flip inside the binding pocket to interact with adjacent residues. nih.gov Similar simulations for this compound could elucidate how the hydroxyl group affects the binding dynamics, the stability of the complex, and the conformational changes induced in the receptor upon binding.

Furthermore, MD simulations can be applied to study the behavior of this compound in different environments, such as in aqueous solution or within a lipid bilayer, to understand its partitioning and transport properties at a molecular level.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations provide detailed information about the electronic structure, reactivity, and stability of molecules. These methods can be used to calculate various properties of this compound, offering a deeper understanding of its chemical behavior.

Electronic Properties: Calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are fundamental to understanding how the molecule will interact with its biological targets. The addition of a hydroxyl group will alter the electronic landscape of the Lurasidone scaffold, which can be precisely quantified.

Reactivity: Quantum chemical calculations can predict the most likely sites for metabolic attack. For instance, the reactivity of different C-H bonds towards oxidation can be calculated to rationalize the observed metabolic pathways. This can help explain why hydroxylation occurs at the 5 and 6 positions of the norbornane ring.

Stability: The relative stability of the 5-beta and 6-beta diastereomers can be calculated. While they are often considered as a mixture, understanding their individual stabilities can be important. Furthermore, the stability of the molecule in different chemical environments can be assessed.

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which can aid in the structural elucidation and identification of the metabolite in biological samples.

Role of 5beta/6beta Hydroxy Lurasidone in Medicinal Chemistry and Drug Discovery Research

Implications for Structure-Activity Relationship (SAR) Studies of Lurasidone (B1662784) and its Analogs

The existence and activity of 5beta/6beta-Hydroxy Lurasidone provide significant insights into the structure-activity relationship (SAR) of the lurasidone molecular scaffold. SAR studies are fundamental to medicinal chemistry, helping to identify the key chemical features (pharmacophores) responsible for a drug's therapeutic effects.

The fact that hydroxylation on the norbornane (B1196662) ring produces metabolites that retain significant pharmacological activity is a key finding. fda.gov In vitro studies have confirmed that both ID-14283 and ID-14326 exhibit an affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors that is comparable to the parent lurasidone molecule. nih.gov Furthermore, they retain high affinity for 5-HT1A and 5-HT7 receptors, functioning as partial agonists at 5-HT1A and potent antagonists at D2 and 5-HT7 receptors. tandfonline.comnih.gov This demonstrates that the addition of a polar hydroxyl group at the 5 or 6 position of the norbornane structure has little impact on the compound's fundamental neuropharmacological action. tandfonline.comnih.gov

This observation allows medicinal chemists to deduce that the norbornane ring is a region of the molecule that is tolerant to substitution. While the bicyclo[2.2.1]heptane (norbornane) structure is considered important for establishing a high binding affinity sumitomo-chem.co.jp, the ability to add a hydroxyl group without losing activity suggests that the core pharmacophore lies elsewhere in the molecule, likely within the benzisothiazol-piperazine and imide moieties. This understanding is invaluable for designing new analogs, as it identifies the norbornane ring as a viable site for modification to fine-tune other drug properties, such as solubility, metabolic stability, or tissue distribution, without compromising the primary therapeutic activity.

| Compound Name / ID | Chemical Identity | Metabolic Status | Pharmacological Activity | Relative Systemic Presence |

|---|---|---|---|---|

| Lurasidone | Parent Drug | Active | High | Primary contributor to activity. europa.eu Makes up ~11.4% of circulating drug-related material. europa.eu |

| ID-14283 | exo-Hydroxy Lurasidone | Active Metabolite | Comparable to Lurasidone nih.govfda.gov | Major active metabolite. drugbank.com Exposure (AUC) is ~24-29% of parent drug. dovepress.comsci-hub.se Constitutes ~4.1% of circulating drug-related material. europa.eu |

| ID-14326 | endo-Hydroxy Lurasidone | Active Metabolite | Comparable to Lurasidone nih.govfda.gov | Minor active metabolite. drugbank.com Exposure (AUC) is ~2-4% of parent drug. sci-hub.se |

| ID-20219 | N-dealkylated carboxylic acid derivative | Inactive Metabolite | Negligible tandfonline.comwikipedia.org | Major non-active metabolite. nih.gov |

| ID-20220 | Hydroxylated derivative of ID-20219 | Inactive Metabolite | Negligible tandfonline.comwikipedia.org | Major non-active metabolite. nih.gov |

Metabolite-Driven Drug Design and Optimization Strategies

The knowledge that this compound is a pharmacologically active metabolite informs several strategic avenues for future drug design and optimization.

Designing Metabolically Stable Analogs: One strategy is to create a "hard drug" by modifying the lurasidone structure to block the metabolic pathway of hydroxylation. By making chemical changes to the norbornane ring, such as substituting hydrogen with fluorine at the site of hydroxylation, medicinal chemists could prevent or reduce the formation of these metabolites. This could lead to a drug with a longer half-life, more predictable pharmacokinetics between individuals, and reduced potential for drug-drug interactions involving the CYP3A4 enzyme.

Developing the Metabolite as a Standalone Drug: An alternative strategy is to pursue the development of this compound itself as a therapeutic agent. This "active metabolite" approach can have several advantages, such as bypassing the first-pass metabolism of the parent drug, potentially leading to better bioavailability and a more direct dose-response relationship. It may also offer a different side-effect profile compared to the parent compound.

Using the Metabolite as a Lead Compound: The hydroxyl group on the this compound molecule provides a new chemical handle for creating a library of second-generation analogs. This hydroxyl group can be used as an attachment point for other chemical moieties to further refine the drug's properties. This approach of "decorating" the metabolite structure could be used to optimize solubility, improve blood-brain barrier penetration, or modulate the receptor binding profile to enhance efficacy or reduce off-target effects. For example, research into creating flexible hexyl derivatives of lurasidone to alter receptor affinities demonstrates the viability of modifying the core structure to achieve new pharmacological profiles. nih.gov

Potential as a Research Tool or Probe in Pharmacological Studies

Beyond its implications for drug design, this compound serves as a valuable research tool. Its most direct and established application is as a certified reference material for analytical chemistry and forensic science. sigmaaldrich.comlgcstandards.com As it is a known major metabolite of lurasidone found in urine sigmaaldrich.comcerilliant.com, standardized solutions of this compound are essential for developing and validating assays, such as those using liquid chromatography-mass spectrometry (LC/MS), for clinical toxicology, pharmacokinetic studies, and urine drug testing. sigmaaldrich.com

Future Research Directions and Emerging Methodologies for 5beta/6beta Hydroxy Lurasidone

Unexplored Metabolic Pathways or Secondary Metabolites of the Compound

The biotransformation of lurasidone (B1662784) is known to be complex, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to major pathways like oxidative N-dealkylation and hydroxylation of the norbornane (B1196662) ring. fda.govpsychopharmacologyinstitute.comtga.gov.au This hydroxylation results in the formation of 5beta/6beta-Hydroxy Lurasidone. However, the metabolic journey of this compound may not end there. Future research should focus on identifying potential secondary metabolites derived from this compound itself.

Key areas for investigation include:

Further Oxidation and Conjugation: It is plausible that the hydroxyl group of this compound serves as a new site for subsequent metabolic reactions. These could include further oxidation or, more commonly, phase II conjugation reactions such as glucuronidation or sulfation, which typically facilitate excretion. Identifying these conjugated derivatives is crucial for a complete mass balance understanding and for assessing any potential for reactivation or altered biological activity.

CYP-Independent Pathways: While CYP3A4 is the principal enzyme in lurasidone metabolism, the role of other CYP isoforms or entirely different enzyme systems (e.g., aldehyde oxidase) in the downstream metabolism of its hydroxylated metabolites remains largely unexplored. nih.govmdpi.comfrontiersin.org Investigating these alternative pathways could reveal new secondary metabolites and provide insights into potential drug-drug interactions not predicted by focusing solely on CYP3A4. nih.govpsychiatrist.com

Stereospecific Metabolism: The 5- and 6-hydroxy metabolites exist as a mixture of diastereomers. sigmaaldrich.com It is critical to investigate whether these stereoisomers are metabolized differently by hepatic enzymes. Such stereoselectivity could lead to different profiles of secondary metabolites with varying biological activities and pharmacokinetic properties.

A comprehensive mapping of these subsequent metabolic steps is essential for a full toxicological and pharmacological assessment.

Application of Advanced Multi-Omics Approaches in Metabolite Research (e.g., metabolomics, proteogenomics)

To dissect the subtle biological effects of this compound, researchers are turning to advanced multi-omics technologies. These approaches offer a systems-level view of the molecular changes induced by the metabolite.

Metabolomics: Untargeted and targeted metabolomics can create a detailed snapshot of the small-molecule changes in a biological system after exposure to this compound. mdpi.com By analyzing alterations in endogenous metabolites (e.g., lipids, amino acids, neurotransmitters) in plasma, serum, or specific tissues, researchers can generate new hypotheses about the metabolite's mechanism of action. researchgate.netnih.govoup.com For instance, lipidomic profiling could reveal if the metabolite contributes to the metabolic changes sometimes associated with atypical antipsychotics. mdpi.comsci-hub.se

Proteogenomics: This powerful approach integrates proteomics (the large-scale study of proteins) with genomics to identify how genetic variations influence protein expression and, consequently, drug and metabolite response. nih.govcellculturedish.com By applying proteogenomics, researchers can identify protein quantitative trait loci (pQTLs) that link genetic variants to the expression levels of proteins that may interact with this compound. cellculturedish.comolink.com This can help to pinpoint the metabolite's direct protein targets, understand the biological pathways it modulates, and identify patient populations that might respond differently based on their genetic makeup. patsnap.complos.org

The integration of these omics datasets provides a more holistic understanding than any single approach, bridging the gap from molecular interaction to functional outcome. nih.gov

Table 1: Potential Applications of Multi-Omics Technologies in this compound Research

| Omics Technology | Specific Application | Potential Insights |

| Metabolomics | Profiling of plasma/serum from in vitro or in vivo models exposed to the metabolite. | Identification of perturbed metabolic pathways (e.g., lipid metabolism, amino acid metabolism); discovery of novel biomarkers of metabolite activity. researchgate.netoup.com |

| Lipidomics | Detailed analysis of changes in lipid species (e.g., phosphatidylcholines, triacylglycerols). | Elucidation of the metabolite's role in altering cellular membranes or contributing to metabolic side effects. mdpi.comsci-hub.se |

| Proteogenomics | Integrating proteomic data with genomic information from cell lines or patient cohorts. | Identification of direct protein targets, off-targets, and genetic factors influencing the response to the metabolite. cellculturedish.compatsnap.com |

Novel In Vitro or In Vivo Model Systems for Metabolite Evaluation

The limitations of traditional 2D cell cultures and the ethical and translational challenges of animal models have spurred the development of more sophisticated systems for evaluating drug metabolites.

Organ-on-a-Chip (OOC): These microfluidic devices contain living human cells in a 3D microenvironment that mimics the physiology of a human organ. nih.govamegroups.org A "liver-on-a-chip" can be used to study the metabolism of lurasidone into this compound and then assess the metabolite's effects on liver cell health and function in a highly controlled, human-relevant system. mdpi.com Furthermore, multi-organ-chips that connect a liver model to a "brain-on-a-chip" or "kidney-on-a-chip" could be used to investigate the systemic effects of the metabolite, including its potential for neuroactivity or renal toxicity, after its formation in the liver compartment. nih.govmdpi.com

3D Bioprinting and Spheroids: Creating three-dimensional liver spheroids or bioprinted liver tissues offers a more physiologically relevant model than 2D cell monolayers. amegroups.org These models exhibit more realistic cell-to-cell interactions and can maintain metabolic enzyme expression for longer periods, making them ideal for studying the formation and subsequent effects of metabolites like this compound. amegroups.org

Advanced Animal Models: While moving towards human-relevant in vitro models is a priority, novel in vivo models also hold promise. The zebrafish larva, for example, is a small, transparent vertebrate that is well-suited for higher-throughput screening of neuroactive compounds. frontiersin.org Its use could allow for rapid behavioral phenotyping to assess the potential central nervous system effects of this compound. researchgate.net

These advanced models bridge the gap between simplistic in vitro assays and complex human trials, offering more predictive power in preclinical research. amegroups.org

Development of High-Throughput Screening (HTS) Assays for Metabolite Activity or Interaction Profiling

To efficiently characterize the biological activity of this compound, high-throughput screening (HTS) assays are indispensable. assaygenie.com These assays allow for the rapid testing of the metabolite against a large number of biological targets.

Receptor Binding and Functional Assays: Lurasidone itself has a well-defined receptor binding profile, with high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors. nih.govevidence-based-psychiatric-care.orgnih.gov A crucial next step is to develop HTS assays to determine if this compound retains affinity for these primary targets or if it has a novel "off-target" profile. selleckchem.comselleckchem.com This would involve screening the metabolite against a broad panel of receptors, ion channels, and transporters.

Chemobehavioural Phenotyping: As mentioned with the zebrafish model, automated video tracking systems can quantify the behavioral responses of small organisms to chemical exposure. frontiersin.orgresearchgate.net This allows for high-throughput screening for neuroactive or toxic effects of metabolites in an intact, functioning nervous system. mdpi.com

The development of these HTS platforms will accelerate the characterization of this compound, providing a comprehensive profile of its potential biological activities and interactions.

Q & A

Q. What validated analytical methods are recommended for quantifying 5beta/6beta-Hydroxy Lurasidone in biological matrices?

The metabolite can be quantified using LC/MS or GC/MS with certified reference standards (1.0 mg/mL in methanol) to ensure accuracy in clinical toxicology, forensic analysis, and pharmacokinetic studies. A TLC-densitometric method has also been validated for Lurasidone hydrochloride, achieving linearity in the 100–600 ng range with high precision (Rf = 0.47 ± 0.01). This method is adaptable for metabolite analysis in formulations like nanoemulsions and microemulsions .

Q. What is the metabolic significance of this compound in preclinical and clinical studies?

As the most abundant urinary metabolite of Lurasidone, this compound serves as a biomarker for drug adherence and metabolic profiling. Its detection is critical in urine drug testing, particularly for monitoring schizophrenia or bipolar disorder patients. Analytical protocols should account for diastereomer separation due to structural variability between 5beta and 6beta isoforms .

Q. How are experimental models designed to study the pharmacokinetics of Lurasidone and its metabolites?

Preclinical studies often use stress-induced rodent models with oral administration (e.g., 3 mg/kg daily for 5 weeks) to evaluate brain penetration and metabolic clearance. Post-treatment tissue analysis (e.g., decapitation and brain sampling) is standard. For human trials, longitudinal cohort designs with 12-month follow-ups and PANSS/CGI-S scales are employed to assess metabolic stability and relapse risk .

Q. What are the primary pharmacological differences between Lurasidone and its hydroxylated metabolites?

Lurasidone exhibits potent D2, 5-HT2A, 5-HT7, and 5-HT1A receptor affinity, while its metabolites may lack partial agonism at 5-HT1A or altered blood-brain barrier penetration. Comparative in vitro binding assays (e.g., cloned human receptors) and functional antagonist/agonist studies are essential to elucidate metabolite activity .

Advanced Research Questions

Q. How do receptor-binding discrepancies between Lurasidone and this compound influence clinical outcomes?

Advanced studies require radioligand competition assays (e.g., [³H]-spiperone for D2 receptors) to quantify binding affinities. For example, this compound may show reduced α2C receptor antagonism compared to the parent drug, potentially altering metabolic side effects like prolactin elevation. Cross-species comparisons (rodent vs. primate brain tissue) are critical for translational relevance .

Q. What methodological challenges arise in resolving diastereomers of this compound during chromatographic analysis?

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or derivatization agents (e.g., Marfey’s reagent) are required for HPLC/LC-MS separation. Method validation must address resolution (Rs > 1.5), peak symmetry, and matrix effects from biological samples. ’s TLC method lacks stereoselectivity, necessitating advanced techniques .

Q. Why do clinical trials report contradictory efficacy results for Lurasidone metabolites in neuropsychiatric disorders?

A 2016 autism trial found no significant efficacy for irritability despite receptor affinity overlap with risperidone. Post hoc analyses should evaluate patient stratification (e.g., CYP3A4 polymorphism status affecting metabolite exposure) and placebo response variability. Dose-ranging studies (20–120 mg) may clarify therapeutic windows .

Q. How can long-term metabolic impacts of this compound be assessed in patients with schizophrenia?

Retrospective EMR analyses (≥12-month follow-ups) comparing weight change, lipid profiles, and prolactin levels between Lurasidone and other antipsychotics (e.g., risperidone) are recommended. Covariate adjustment for baseline BMI and co-medications (e.g., antidepressants) is critical. Lurasidone shows a 50% lower risk of >7% weight gain versus risperidone .

Q. What experimental strategies validate the neuroprotective effects of this compound in neurodegenerative models?

In vitro assays (e.g., SH-SY5Y cells under oxidative stress) and in vivo models (e.g., NPC disease mice treated with HPβCD) can assess lipid metabolism and apoptosis modulation. Dopamine turnover rates in frontal cortex versus striatum may indicate region-specific neuroprotection .

Q. How do stability studies inform formulation optimization for this compound?

Accelerated stability testing (40°C/75% RH for 6 months) under acidic/alkali hydrolysis, photolysis, and thermal stress identifies degradation pathways. Nanoemulsion formulations improve equilibrium solubility in excipients like Labrasol, enhancing nasal mucosa permeability in ex vivo diffusion models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.